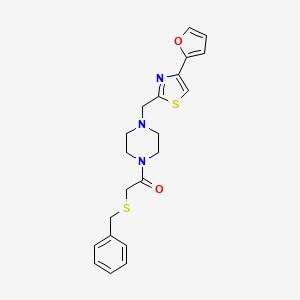

![molecular formula C19H22FNO3 B2737288 2-(Adamantan-1-yl)-2-[(4-fluorophenyl)formamido]acetic acid CAS No. 352458-05-0](/img/structure/B2737288.png)

2-(Adamantan-1-yl)-2-[(4-fluorophenyl)formamido]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Adamantan-1-yl)-2-[(4-fluorophenyl)formamido]acetic acid, also known as AFA, is a chemical compound that has gained significant attention in scientific research. AFA is a derivative of adamantine, a polycyclic hydrocarbon, and is often used as a building block for the synthesis of other compounds.

Aplicaciones Científicas De Investigación

Structural Analysis and Molecular Docking A study on adamantane derivatives, including a compound structurally related to 2-(Adamantan-1-yl)-2-[(4-fluorophenyl)formamido]acetic acid, performed X-ray, DFT, QTAIM analysis, and molecular docking to understand the effects of fluorine substitution. The fluorine atom altered crystal packing significantly, affecting intermolecular contacts. Theoretical and experimental analyses suggested potential inhibitory activity against 11-β-hydroxysteroid dehydrogenase 1, highlighting the compound's relevance in biological systems and drug design (Al-Wahaibi et al., 2018).

Cytotoxic and Apoptotic Effects Research on novel adamantane derivatives, including close analogs of the compound , evaluated their cytotoxic and apoptotic effects on various cancer cell lines. The study demonstrated that certain adamantane derivatives exhibit significant cytotoxicity, particularly against lung carcinoma cells. Moreover, these compounds induced apoptosis, pointing to their potential as cancer therapeutics (Turk-Erbul et al., 2021).

Nanoparticle Formation and Lower Critical Solution Temperature A study focused on fluoroalkyl-end-capped cooligomers containing adamantyl segments, similar in structural complexity to the compound of interest, revealed the formation of nanometer-size-controlled particles in water and organic solvents. These nanoparticles exhibited unique behaviors, such as a lower critical solution temperature in organic media, suggesting applications in material science and nanotechnology (Mugisawa et al., 2007).

Electroactive Polyamides and Polyimides Investigations into electroactive aromatic polyamides and polyimides with adamantylphenoxy-substituted triphenylamine units have shown that these polymers, related to adamantane derivatives, are amorphous, soluble in polar solvents, and form strong, transparent films. They exhibit high thermal stability and electrochromic properties, making them suitable for advanced electronic and photonic applications (Hsiao et al., 2009).

Antimicrobial and Hypoglycemic Activities Research on adamantane-isothiourea hybrid derivatives demonstrated their antimicrobial activity against various pathogens and in vivo hypoglycemic activity in diabetic rats. These findings underscore the therapeutic potential of adamantane derivatives in treating infectious diseases and managing diabetes (Al-Wahaibi et al., 2017).

Propiedades

IUPAC Name |

2-(1-adamantyl)-2-[(4-fluorobenzoyl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FNO3/c20-15-3-1-14(2-4-15)17(22)21-16(18(23)24)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13,16H,5-10H2,(H,21,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUFSHYRSVIKQNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(C(=O)O)NC(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

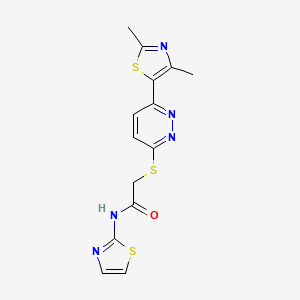

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2737207.png)

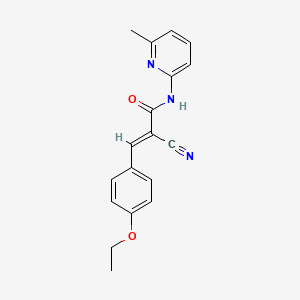

![5-{[4-(4-Fluorophenyl)piperazinyl]methyl}-2-phenyl-1,3,4-oxadiazole](/img/structure/B2737210.png)

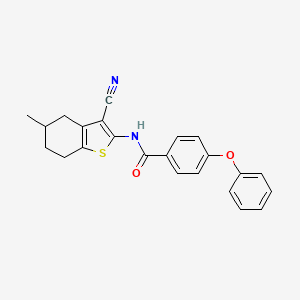

![2-[(2-Methylpropyl)amino]acetic acid hydrochloride](/img/structure/B2737212.png)

![N-(4-methylbenzyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2737214.png)

![Ethyl 5-[(2,6-difluorobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2737216.png)

![3-methanesulfonyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide](/img/structure/B2737219.png)

![N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2737222.png)

![3-Chloro-4-[4-(2-chlorobenzyl)piperazin-1-yl]aniline](/img/structure/B2737224.png)

![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2737225.png)

![Ethyl 4-(2-methoxyphenyl)-2-oxo-6-[(phenylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2737226.png)